molecular formula C15H16O3 B1236980 Isolinderalactone CAS No. 957-66-4

Isolinderalactone

Cat. No. B1236980
CAS RN: 957-66-4
M. Wt: 244.28 g/mol
InChI Key: VXZIFOKTSURLNL-YDHLFZDLSA-N
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Description

Isolinderalactone is a sesquiterpene class phytochemical isolated from the root extracts of Lindera aggregate . It has been reported to exhibit anti-inflammatory and anti-proliferative effects .


Molecular Structure Analysis

Isolinderalactone contains a total of 36 bonds; 20 non-H bonds, 8 multiple bonds, 1 rotatable bond, 3 double bonds, 5 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 2 nine-membered rings, 1 twelve-membered ring, 1 ester (aliphatic), and 1 Furane .

Scientific Research Applications

Cancer Treatment: Ovarian Cancer

Isolinderalactone has shown significant potential in treating human ovarian cancer cells. It exhibits distinct anticancer profiles both in vitro and in vivo, providing a promising avenue for developing new cancer therapies .

Glioblastoma Management

In the case of glioblastoma, isolinderalactone’s pharmacological activities have been investigated, revealing its ability to modulate several physiological functions in the human body, which could lead to innovative treatments for this aggressive form of brain cancer .

Breast Cancer Therapy

Research indicates that isolinderalactone has a biological importance in medicine, as it exhibits potential effects on breast cancer. Its anti-inflammatory activity and anti-metastatic effect are particularly noteworthy, offering a new perspective on breast cancer treatment strategies .

Non-Small Cell Lung Cancer (NSCLC)

Isolinderalactone has been reported to have therapeutic potential against non-small cell lung cancer. Its ability to affect various cancer cell lines suggests a broad spectrum of activity that could be harnessed for NSCLC treatment .

Colorectal Cancer Cell Line Treatment

Isolinderalactone induces apoptosis, autophagy, cell cycle arrest, and MAPK activation through ROS-mediated signaling in colorectal cancer cell lines. This multifaceted approach to combating colorectal cancer highlights its potential as a versatile therapeutic agent .

Anti-Proliferative and Anti-Metastatic Activities

The compound’s anti-proliferative and anti-metastatic activities have been observed in various cancer cell lines, suggesting its use as a general anti-cancer agent beyond the specific types mentioned above .

Mechanism of Action

Target of Action

Isolinderalactone has been found to interact with several targets, including IKKα/β , Keap1 , and VEGFR2 . These targets play crucial roles in inflammation and cancer progression. For instance, IKKα/β is involved in the NF-κB pathway, which regulates immune response and cell survival . Keap1 is a regulator of the Nrf2 antioxidant response pathway , and VEGFR2 is a key receptor in angiogenesis .

Mode of Action

Isolinderalactone interacts with its targets to induce changes in cellular processes. It has been found to covalently interact with IKKα/β and Keap1, contributing to its anti-inflammatory action . It also inhibits the activation of endothelial VEGFR2, suppressing the growth and angiogenic activity of glioblastoma cells .

Biochemical Pathways

Isolinderalactone affects several biochemical pathways. It inhibits the NF-κB pathway and activates the Nrf2 pathway in macrophages . It also induces cell death via mitochondrial superoxide (mtSO) and JAK-STAT3-mediated pathways in human ovarian cancer cells . In colorectal cancer cells, it induces apoptosis, autophagy, cell cycle arrest, and MAPK activation through ROS-mediated signaling .

Result of Action

Isolinderalactone’s interaction with its targets and pathways results in significant cellular effects. It suppresses proliferation and induces cell cycle G2/M arrest in cancer cells . It also induces mitochondria-associated apoptosis and autophagy . Furthermore, it increases the accumulation of reactive oxygen species (ROS) and activates the MAPK pathway .

Action Environment

The action of Isolinderalactone can be influenced by environmental factors. For instance, the presence of ROS scavengers like N-acetyl cysteine (NAC) can inhibit Isolinderalactone toxicity and reverse its induced apoptosis, cell cycle arrest, autophagy, and ERK activation . This suggests that the cellular redox environment can significantly influence the efficacy of Isolinderalactone.

Safety and Hazards

Isolinderalactone is considered toxic and can cause serious damage to health by prolonged exposure. It is very toxic if swallowed, irritating to the skin, and poses a risk of serious damage to the eyes. It may also pose a possible risk of impaired fertility and harm to an unborn child .

properties

IUPAC Name

(3aS,4R,8bR)-4-ethenyl-4,8-dimethyl-3-methylidene-5,8b-dihydro-3aH-furo[2,3-e][1]benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-5-15(4)6-10-11(8(2)7-17-10)13-12(15)9(3)14(16)18-13/h5,7,12-13H,1,3,6H2,2,4H3/t12-,13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZIFOKTSURLNL-YDHLFZDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C3C(C(=C)C(=O)O3)C(C2)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=COC2=C1[C@H]3[C@H](C(=C)C(=O)O3)[C@@](C2)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isolinderalactone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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